1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a unique combination of indole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both indole and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the indole-pyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Acetylation: The final step involves acetylation of the sulfonylated intermediate using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring or the sulfonyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridine or sulfonyl groups
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)methanone
- 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)propanone
- 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)butanone
Uniqueness
1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone stands out due to its specific combination of indole and pyridine rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(5-pyridin-4-yl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15(24)16-2-5-20(6-3-16)27(25,26)23-13-10-19-14-18(4-7-21(19)23)17-8-11-22-12-9-17/h2-9,11-12,14H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMZCDGTGGGFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.